3-(2-Methoxyethoxy)azetidine

Lipophilicity Drug Design Physicochemical Properties

3-(2-Methoxyethoxy)azetidine (CAS 221198-11-4) is a 3-substituted azetidine heterocycle bearing a 2-methoxyethoxy side chain. This structural motif positions it within a class of strained, four-membered nitrogen heterocycles widely employed as building blocks in drug discovery.

Molecular Formula C6H13NO2
Molecular Weight 131.175
CAS No. 221198-11-4
Cat. No. B2416110
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2-Methoxyethoxy)azetidine
CAS221198-11-4
Molecular FormulaC6H13NO2
Molecular Weight131.175
Structural Identifiers
SMILESCOCCOC1CNC1
InChIInChI=1S/C6H13NO2/c1-8-2-3-9-6-4-7-5-6/h6-7H,2-5H2,1H3
InChIKeyXYMSYHUPGZTEDY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





3-(2-Methoxyethoxy)azetidine (CAS 221198-11-4) – Physicochemical Profile for Informed Procurement in Medicinal Chemistry


3-(2-Methoxyethoxy)azetidine (CAS 221198-11-4) is a 3-substituted azetidine heterocycle bearing a 2-methoxyethoxy side chain [1]. This structural motif positions it within a class of strained, four-membered nitrogen heterocycles widely employed as building blocks in drug discovery [2]. The compound is characterized by a molecular weight of 131.17 g/mol and a combination of ring strain and polar ether functionality that dictates its unique reactivity and solubility profile compared to simpler 3-substituted azetidines.

3-(2-Methoxyethoxy)azetidine (221198-11-4): Why Generic Azetidine Building Blocks Cannot Be Freely Interchanged


The practice of substituting one 3-substituted azetidine for another without systematic evaluation can lead to significant downstream failures in lead optimization. The 2-methoxyethoxy group fundamentally alters key physicochemical properties such as lipophilicity (LogP) and boiling point relative to simpler analogs like 3-methoxyazetidine [1][2]. These differences directly impact solubility, membrane permeability, and synthetic handling, meaning that a seemingly minor structural change can invalidate an entire structure-activity relationship (SAR) series or synthetic route. The quantitative evidence below demonstrates that 3-(2-methoxyethoxy)azetidine occupies a distinct property space that its closest analogs do not replicate.

3-(2-Methoxyethoxy)azetidine (221198-11-4): A Quantitative Comparator Analysis Against Closest Analogs


Head-to-Head LogP Comparison: 3-(2-Methoxyethoxy)azetidine vs. 3-Methoxyazetidine and Unsubstituted Azetidine

The computed XLogP3 of 3-(2-Methoxyethoxy)azetidine is -0.7, compared to -0.5 for 3-methoxyazetidine [1][2]. The parent azetidine has a reported LogP of -0.20 . The 0.2-unit decrease relative to the closest analog 3-methoxyazetidine, and a 0.5-unit decrease from the parent, is a meaningful shift for a small molecule, indicating a significantly more hydrophilic character.

Lipophilicity Drug Design Physicochemical Properties

Boiling Point Differential: 3-(2-Methoxyethoxy)azetidine vs. 3-Methoxyazetidine

The predicted boiling point of 3-(2-Methoxyethoxy)azetidine is 173.8 ± 30.0 °C at 760 mmHg, whereas 3-methoxyazetidine boils at 93.8 ± 33.0 °C under the same conditions [1]. This 80°C increase reflects significantly stronger intermolecular interactions, attributed to the extended ether chain.

Volatility Synthetic Handling Process Chemistry

Enhanced Hydrogen Bond Acceptor Count Relative to Simpler Analogs

3-(2-Methoxyethoxy)azetidine possesses three hydrogen bond acceptor (HBA) sites (two ether oxygens and the azetidine nitrogen), compared to only two HBA sites for 3-methoxyazetidine (one ether oxygen and the nitrogen) [1][2]. The additional HBA site provides an extra point for solvation and potential target interaction.

Solubility Molecular Recognition Target Engagement

Optimal Application Scenarios for 3-(2-Methoxyethoxy)azetidine (221198-11-4) Based on Verified Differential Evidence


Lead Optimization for Enhanced Aqueous Solubility

In a lead series where high lipophilicity is causing poor solubility or off-target toxicity, replacing a simple 3-methoxyazetidine with 3-(2-methoxyethoxy)azetidine can introduce a measurable 0.2-unit LogP decrease without altering the core scaffold [1][2]. This fine-tuning is critical for improving a compound's LipE and overall developability profile.

Scale-Up of Volatile Azetidine Intermediates

When scaling up a synthetic route from milligram to multi-gram scale, the 80°C higher boiling point of 3-(2-methoxyethoxy)azetidine over 3-methoxyazetidine reduces the risk of evaporative loss and atmospheric contamination [1]. This property makes it a safer and more cost-effective choice for process chemistry departments.

Scaffold Tailoring for Enhanced Target Interaction

For targets with a specific hydrogen-bonding requirement in a binding pocket, the additional hydrogen bond acceptor in 3-(2-methoxyethoxy)azetidine offers a distinct advantage over 3-methoxyazetidine [1][2]. This can be exploited in structure-based drug design to establish a new interaction that improves potency or selectivity.

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